molecular formula C25H23N3O3S2 B2600297 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 442535-83-3

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2600297
CAS No.: 442535-83-3
M. Wt: 477.6
InChI Key: GEBBCZVTOULHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide (hereafter referred to by its research designation INH1) is a small-molecule inhibitor targeting the Hec1/Nek2 mitotic pathway, a critical regulator of cell division and cancer progression . Structurally, it features a benzamide core linked to a 4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl group and a 4-methylbenzenesulfonamido substituent (molecular formula: C₁₈H₁₆N₂OS; molecular weight: 308.4 g/mol).

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-16-8-11-19(12-9-16)33(30,31)28-22-7-5-4-6-21(22)24(29)27-25-26-23(15-32-25)20-13-10-17(2)14-18(20)3/h4-15,28H,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBBCZVTOULHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The resulting thiazole intermediate is then coupled with 2,4-dimethylphenyl and 4-methylbenzenesulfonamide groups through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP PSA (Ų)
INH1 308.4 5.24 73.72
AB4 ~350 (estimated) 4.8 110.5
4-[Bis(2-methoxyethyl)sulfamoyl]-... 498.5 2.1 142.3
BAY 57-1293 393.5 3.9 98.4

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, therapeutic potentials, and relevant case studies.

The compound's molecular structure is characterized by the presence of a thiazole ring and various aromatic groups. Key properties include:

PropertyValue
Molecular FormulaC19H18N2O2S
Molecular Weight322.43 g/mol
LogP5.699
Polar Surface Area33.104 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound's high lipophilicity (LogP) suggests good membrane permeability, which is crucial for its biological activity.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The thiazole moiety can interact with various enzymes, inhibiting their activity and thus affecting metabolic pathways. This has been observed in studies targeting enzymes involved in cancer cell proliferation and microbial resistance.
  • Receptor Modulation : The compound may also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells. Its mechanism involves the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against standard antibiotics. Results showed that it had comparable or superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). Mechanistic studies revealed that it caused G0/G1 phase arrest and increased expression of pro-apoptotic markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.